molecular formula C21H22N4 B6447471 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline CAS No. 2549029-33-4

4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline

Cat. No. B6447471
CAS RN: 2549029-33-4
M. Wt: 330.4 g/mol
InChI Key: DVBAOKBYKWEOFW-UHFFFAOYSA-N
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Description

Pyridin-2-yl is a common fragment in many biologically active compounds and pharmaceuticals . It’s a part of the larger group of compounds known as pyridines, which are aromatic six-membered rings with one nitrogen atom . Pyrrolo[2,3-c]pyrrol is a type of pyrrole, a five-membered aromatic ring with two conjugated double bonds and one nitrogen atom .


Synthesis Analysis

The synthesis of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can be quite complex. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can be quite complex due to the presence of aromatic rings and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving compounds with pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can vary widely depending on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can vary widely depending on the specific compound and its biological target .

Future Directions

The future directions for research into compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties are likely to involve the development of new synthetic methods and the exploration of new biological targets .

properties

IUPAC Name

4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-2-6-19-18(5-1)16(8-11-22-19)13-24-12-9-17-14-25(15-20(17)24)21-7-3-4-10-23-21/h1-8,10-11,17,20H,9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAOKBYKWEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline

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